![molecular formula C16H21N3O3 B1359735 Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 72349-01-0](/img/structure/B1359735.png)
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (BOPC) is a synthetic compound that has many applications in scientific research. BOPC is a white crystalline powder that is soluble in both water and organic solvents. It has a molecular weight of 310.4 g/mol and a melting point of 168-171°C. BOPC has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate: A Comprehensive Analysis
Pharmacological Synthesis: This compound is used as a building block in the synthesis of various medicinal compounds. For instance, it has been utilized in the creation of spirocyclic furopyridines, which are ligands sensitive to haloperidol, a drug used for treating psychiatric disorders .
Antileukemic Activity: A derivative of this compound has shown promising results in anti-leukemic activity, particularly against human leukemic cell lines like K562 and HL60, indicating its potential in cancer therapy .
Selectivity Index in Immunology: In immunological research, the selectivity index (IS) is a crucial measure. This compound has been involved in studies defining the IS as the ratio of IC50 value on T-lymphocytes to various leukemia cell lines, which is significant for therapeutic applications .
Chemical Properties and Uses: While specific details on additional applications are limited, the compound’s chemical properties suggest its utility in a wide range of chemical syntheses and pharmaceutical research. It serves as a versatile heterocyclic building block for creating complex molecules with potential therapeutic effects .
properties
IUPAC Name |
benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15-17-8-11-19(15)14-6-9-18(10-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMRUBYTEPLEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634395 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
CAS RN |
72349-01-0 | |
Record name | Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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